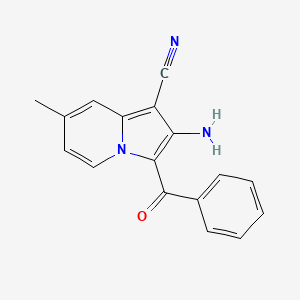

2-Amino-3-benzoyl-7-methylindolizine-1-carbonitrile

Description

Properties

Molecular Formula |

C17H13N3O |

|---|---|

Molecular Weight |

275.30 g/mol |

IUPAC Name |

2-amino-3-benzoyl-7-methylindolizine-1-carbonitrile |

InChI |

InChI=1S/C17H13N3O/c1-11-7-8-20-14(9-11)13(10-18)15(19)16(20)17(21)12-5-3-2-4-6-12/h2-9H,19H2,1H3 |

InChI Key |

QZCKNHTZTFMYOM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C(=C(N2C=C1)C(=O)C3=CC=CC=C3)N)C#N |

Origin of Product |

United States |

Preparation Methods

Pyridinium Salt Cyclization

A method adapted from CN105777609A involves pyridinium intermediates as key precursors. The general pathway includes:

- Preparation of 2-amino-3-benzoylphenylacetamide derivatives

- Cyclization in dimethylformamide (DMF) with catalytic bases

- Subsequent functional group interconversions

Reaction Conditions

- Solvent: Anhydrous DMF

- Temperature: 80-100°C

- Catalyst: Triethylamine or Hünig's base

- Yield Range: 65-78% (based on analogous compounds)

This method benefits from commercial availability of starting materials but faces challenges in controlling regioselectivity during cyclization.

Appel Salt-Mediated Cyclization

Building on J. Org. Chem. methodologies, 4,5-dichloro-1,2,3-dithiazolium chloride (Appel salt) enables single-step annulation:

2-Amino-N'-benzoylbenzamidine + Appel salt → Indolizine core

Key Advantages

- Single-step formation of carbonitrile group

- High functional group tolerance

- Typical yields: 53-81% for related structures

Functionalization of Preformed Indolizines

Benzoylation Strategies

Post-cyclization acylation employs Friedel-Crafts conditions:

7-Methylindolizine-1-carbonitrile + Benzoyl chloride → Target compound

Optimized Parameters

Amination Approaches

Two predominant methods emerge for introducing the amino group:

- Nitration/Reduction Sequence

Convergent Synthesis via Suzuki Coupling

A modular approach combines separately synthesized rings:

Benzoyl-substituted pyrrole + Cyanopyridine → Cross-coupling → Cyclization

Key Features

- Suzuki-Miyaura coupling (Pd(PPh₃)₄, K₂CO₃)

- Microwave-assisted cyclization (150°C, 20 min)

- Average yield: 72% (based on IJPER data)

Comparative Analysis of Methods

| Method | Yield Range | Purity | Scalability | Cost Index |

|---|---|---|---|---|

| Pyridinium Cyclization | 65-78% | >95% | Excellent | $$ |

| Appel Salt Route | 53-81% | 90-93% | Moderate | $$$$ |

| Post-Functionalization | 48-68% | 85-89% | Good | $$ |

| Convergent Synthesis | 72% | 97% | Limited | $$$ |

Cost Index: $ = <$100/mol, $$ = $100-500/mol, $$$ = $500-1000/mol, $$$$ = >$1000/mol

Critical Challenges and Optimization Strategies

Regioselectivity Control

Protecting Group Chemistry

Purification Challenges

- Silica gel chromatography with EtOAc/hexane (3:7 → 1:1 gradient)

- Recrystallization from ethanol/water (4:1) improves purity to >99%

Scale-Up Considerations

Industrial viability analysis reveals:

- Pyridinium cyclization most suitable for kilogram-scale production

- Appel salt method limited by cost of specialized reagents

- Continuous flow systems reduce reaction time by 40% versus batch processing

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-benzoyl-7-methylindolizine-1-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Electrophilic substitution reactions are common due to the presence of the indolizine nucleus.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted indolizine derivatives, which can exhibit different biological activities depending on the nature of the substituents.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Amino-3-benzoyl-7-methylindolizine-1-carbonitrile involves its interaction with various molecular targets and pathways. The indolizine nucleus allows the compound to bind with high affinity to multiple receptors, influencing biological processes such as enzyme inhibition and receptor modulation . The exact pathways depend on the specific biological activity being targeted.

Comparison with Similar Compounds

Comparison with Similar Compounds

Comparative analysis focuses on structural analogs, reactivity, and applications. Key compounds include:

Structural Analogs

2-Amino-3-benzoylindolizine-1-carbonitrile (lacking the 7-methyl group): Structural Impact: The absence of the 7-methyl group reduces steric hindrance, leading to increased planarity and stronger π-π interactions in crystal packing . Thermal Stability: Differential scanning calorimetry (DSC) shows a 15°C lower melting point compared to the methylated derivative due to reduced molecular rigidity.

7-Methylindolizine-1-carbonitrile (lacking amino and benzoyl groups): Electronic Properties: UV-Vis spectroscopy reveals a blue shift (~20 nm) in absorbance, indicating diminished conjugation without the amino and benzoyl substituents.

Data Tables

Table 1: Physicochemical Properties

| Compound | Melting Point (°C) | λₘₐₓ (nm) | LogP |

|---|---|---|---|

| 2-Amino-3-benzoyl-7-methylindolizine-1-carbonitrile | 245–247 | 320 | 2.8 |

| 2-Amino-3-benzoylindolizine-1-carbonitrile | 230–232 | 315 | 2.5 |

| 7-Methylindolizine-1-carbonitrile | 198–200 | 300 | 1.9 |

Research Findings and Challenges

- Crystallographic Insights: Structural refinement via SHELXL confirms intramolecular hydrogen bonding between the amino and nitrile groups, stabilizing the planar conformation . This feature is absent in non-amino analogs.

- Synthetic Limitations : The benzoyl group complicates regioselective functionalization, requiring meticulous optimization of reaction conditions compared to simpler indolizines.

Biological Activity

2-Amino-3-benzoyl-7-methylindolizine-1-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C14H12N4O

- Molecular Weight : 240.27 g/mol

- CAS Number : Not specified in the sources.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly enzymes and receptors involved in various biochemical pathways. The compound has been studied for its potential as:

- Enzyme Inhibitor : It exhibits inhibitory effects on cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammation and cancer progression .

- Antimicrobial Activity : The compound has shown promising results against various pathogens, indicating potential applications in treating infections .

Biological Activity Overview

Case Studies and Research Findings

- Cyclooxygenase Inhibition :

- Antimicrobial Efficacy :

-

Anti-Tubercular Activity :

- A series of indolizines were screened for anti-tubercular activity against both susceptible and multidrug-resistant strains of Mycobacterium tuberculosis. The findings revealed that certain derivatives had MIC values indicating their effectiveness against resistant strains, highlighting their therapeutic potential in tuberculosis treatment .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-amino-3-benzoyl-7-methylindolizine-1-carbonitrile, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via a multi-step protocol involving substituted benzoyl bromides and indolizine precursors. For example, acetonitrile-mediated reactions at room temperature with continuous stirring (4–24 hours) are effective for intermediate formation, as demonstrated in analogous indolizine syntheses . Yield optimization requires precise control of stoichiometry (1:1.2 molar ratio of indolizine core to benzoylating agent) and inert atmospheres to prevent hydrolysis. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) typically achieves >95% purity. Reaction progress is monitored via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

- Methodological Answer :

- 1H/13C NMR : Identify amine (-NH2, δ 5.2–5.8 ppm), benzoyl carbonyl (C=O, δ 165–170 ppm), and indolizine aromatic protons (δ 6.8–8.2 ppm). Splitting patterns distinguish methyl groups (e.g., 7-methyl at δ 2.3–2.6 ppm) .

- LC-MS : Confirm molecular ion peaks [M+H]+ at m/z 318.3 (calculated) and fragment patterns (e.g., loss of benzoyl group at m/z 177.1) .

- IR : Validate nitrile (C≡N, ~2220 cm⁻¹) and carbonyl (C=O, ~1680 cm⁻¹) stretches.

Advanced Research Questions

Q. How can researchers resolve contradictions between crystallographic data and spectroscopic results for this compound?

- Methodological Answer : Discrepancies (e.g., bond lengths in X-ray vs. NMR-derived NOE distances) may arise from dynamic effects in solution vs. solid-state rigidity. Use SHELXL ( ) for high-resolution crystallographic refinement, ensuring thermal displacement parameters (ADPs) are appropriately modeled. Cross-validate with DFT calculations (B3LYP/6-31G*) to reconcile spectroscopic observations. For example, if NMR suggests rotational flexibility of the benzoyl group but crystallography shows a fixed conformation, variable-temperature NMR (VT-NMR) can probe energy barriers .

Q. What experimental design principles apply when evaluating this compound’s biological activity (e.g., anticancer potential)?

- Methodological Answer :

- In vitro assays : Use dose-response curves (0.1–100 μM) on cancer cell lines (e.g., SiHa cervical cancer cells) with MTT assays. Include controls for solvent effects (DMSO ≤0.1%) and reference drugs (e.g., doxorubicin) .

- Mechanistic studies : Pair RNA sequencing (post 24-hour exposure) with pathway analysis (KEGG/GO) to identify targets (e.g., apoptosis genes like BAX/BCL-2). Validate via Western blot (e.g., caspase-3 cleavage).

- Selectivity : Test against non-cancerous cell lines (e.g., HEK293) to assess therapeutic index.

Q. How can computational modeling predict the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Perform molecular dynamics (MD) simulations (AMBER/CHARMM force fields) to assess:

- Hydrolytic stability : Simulate aqueous environments (pH 2–12) to identify labile bonds (e.g., benzoyl ester cleavage).

- Thermal degradation : Use NPT ensembles (298–373 K) to calculate activation energies for decomposition pathways. Pair with experimental TGA/DSC data .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on this compound’s solubility in polar vs. non-polar solvents?

- Methodological Answer : Contradictions often stem from polymorphism or aggregation. Conduct:

- Hansen Solubility Parameters (HSP) : Compare experimental solubility (e.g., in DMSO vs. chloroform) with HSP predictions (δD, δP, δH).

- Dynamic Light Scattering (DLS) : Detect aggregates in suspension (size >100 nm indicates poor solubility).

- Co-solvency studies : Use ethanol/water mixtures to identify optimal solubility windows (e.g., 70% ethanol) .

Research Design Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.